2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dioxoisoindoline core, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with phthalic anhydride under acidic conditions to form the isoindoline core . The reaction is usually carried out in a solvent such as dichloromethane, with a catalyst like dimethylaminopyridine (DMAP) to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but utilizes industrial-grade equipment and reagents to ensure efficiency and yield. The reaction conditions are optimized to maximize the production rate while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxoisoindoline core to a more reduced form.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce hydroquinones .
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting AChE, this compound increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the isoindoline core.
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one: Contains a similar phenethyl group but has a different core structure.
Uniqueness
What sets 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide apart is its dioxoisoindoline core, which imparts unique biological activities, particularly its role as an AChE inhibitor . This makes it a valuable compound for research into treatments for neurodegenerative diseases.
Properties
Molecular Formula |
C19H18N2O5 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C19H18N2O5/c1-25-15-6-3-11(9-16(15)26-2)7-8-21-18(23)13-5-4-12(17(20)22)10-14(13)19(21)24/h3-6,9-10H,7-8H2,1-2H3,(H2,20,22) |
InChI Key |
NBLYHKOEYZSCHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N)OC |
Origin of Product |
United States |
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